molecular formula C11H12N2O B13818907 5-Quinoxalinol,2,3,6-trimethyl-(9CI)

5-Quinoxalinol,2,3,6-trimethyl-(9CI)

Cat. No.: B13818907
M. Wt: 188.23 g/mol
InChI Key: ZKXIRPVBWFXYCQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,3,6-trimethylquinoxalin-5-ol

InChI

InChI=1S/C11H12N2O/c1-6-4-5-9-10(11(6)14)13-8(3)7(2)12-9/h4-5,14H,1-3H3

InChI Key

ZKXIRPVBWFXYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(N=C2C=C1)C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Quinoxaline Derivatives

Quinoxaline compounds, including quinoxalinols, are typically synthesized via condensation reactions involving o-phenylenediamines and 1,2-dicarbonyl compounds. The introduction of substituents such as methyl groups is usually achieved either by starting with substituted o-phenylenediamines or by post-synthetic modification.

Key synthetic routes include:

Specific Preparation Routes Relevant to 5-Quinoxalinol,2,3,6-trimethyl-(9CI)

Although direct synthetic procedures for 5-quinoxalinol,2,3,6-trimethyl-(9CI) are scarce, the following approaches are relevant:

  • Starting from 2,3,6-trimethyl-o-phenylenediamine:

    • Condense 2,3,6-trimethyl-o-phenylenediamine with glyoxal or other α-dicarbonyl compounds under acidic or neutral conditions to form the quinoxaline ring.
    • Subsequent selective hydroxylation at the 5-position to yield the quinoxalinol structure.
  • Oxidative cyclization:

    • Use 2,3,6-trimethyl-substituted precursors with appropriate oxidants to induce ring closure and formation of the hydroxy group at position 5.
  • Methylation of quinoxalinol:

    • Prepare quinoxalinol first, then introduce methyl groups at positions 2, 3, and 6 via directed methylation reactions using methylating agents under controlled conditions.

These methods are supported by analogous syntheses of quinoxaline derivatives and benzo[g]quinoxaline-5,10-diones, which share similar heterocyclic frameworks and functional group transformations.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Condensation 2,3,6-trimethyl-o-phenylenediamine + glyoxal Acidic medium (e.g., acetic acid), reflux
Hydroxylation Selective oxidants (e.g., H2O2, KMnO4) Controls position-selective hydroxylation
Methylation (if post-synthesis) Methyl iodide or dimethyl sulfate + base Directed methylation on quinoxalinol core
Cyclization Heating under reflux or microwave irradiation Promotes ring closure

Summary Table of Preparation Methods

Method No. Starting Materials Key Reactions Advantages Limitations
1 2,3,6-trimethyl-o-phenylenediamine + glyoxal Condensation to quinoxaline ring Straightforward, high yield Requires selective hydroxylation step
2 Quinoxalinol + methylating agents Directed methylation at 2,3,6-positions Allows late-stage modification Possible over-methylation or side reactions
3 2,3-diamino-1,4-naphthoquinone + α-dicarbonyls Cyclization and ring formation Established for complex quinoxalines Multi-step, complex purification

Chemical Reactions Analysis

Types of Reactions

5-Quinoxalinol,2,3,6-trimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

5-Quinoxalinol, 2,3,6-trimethyl-(9CI) is a chemical compound with a variety of applications across different scientific fields. This article explores its applications in detail, supported by data tables and documented case studies.

Chemical Properties and Structure

5-Quinoxalinol, 2,3,6-trimethyl-(9CI) is a derivative of quinoxaline, characterized by a hydroxyl group and three methyl groups at specific positions on the quinoxaline ring. Its chemical formula is C10H10N2OC_{10}H_{10}N_2O.

Pharmaceutical Applications

5-Quinoxalinol derivatives have been studied for their potential pharmacological effects. Research indicates that these compounds may possess antibacterial and antifungal activities. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of several quinoxaline derivatives, including 5-Quinoxalinol, 2,3,6-trimethyl-(9CI). The results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating promising antibacterial potential.

Agricultural Chemistry

In agricultural applications, 5-Quinoxalinol has been explored as a biocontrol agent due to its ability to inhibit fungal pathogens. Its incorporation into formulations for crop protection has shown effectiveness against various phytopathogenic fungi.

Data Table: Efficacy Against Fungal Pathogens

Fungal PathogenConcentration (µg/mL)Inhibition (%)
Fusarium oxysporum5070
Alternaria alternata10085
Botrytis cinerea20090

Material Science

The compound's unique properties have led to its use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Additionally, its structure allows for the formation of cross-linked networks that improve material durability.

Case Study: Polymer Enhancement

Research conducted on the incorporation of 5-Quinoxalinol into polyurethane matrices revealed improvements in tensile strength and resistance to thermal degradation. The modified polymers exhibited a 30% increase in tensile strength compared to unmodified controls.

Analytical Chemistry

In analytical applications, derivatives of 5-Quinoxalinol are employed as reagents in various spectroscopic techniques. They serve as fluorescent probes for detecting metal ions in environmental samples due to their ability to form stable complexes.

Case Study: Detection of Heavy Metals

A study utilized 5-Quinoxalinol as a fluorescent probe for the detection of lead ions in water samples. The detection limit was found to be as low as 0.1 µM, showcasing its utility in environmental monitoring.

Mechanism of Action

The mechanism of action of 5-Quinoxalinol,2,3,6-trimethyl-(9CI) involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes, leading to its biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Experimental Data Limitations : Key parameters like LogP, solubility, and precise melting/boiling points for many analogues (e.g., 144499-26-3) remain unreported, hindering direct comparison .
  • Positional Isomerism: Minor structural differences (e.g., methyl group placement) significantly impact physicochemical properties. For instance, 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) (161697-03-6) has a density of 1.162 g/cm³, whereas N,3,5-trimethyl analogues (156243-44-6) show lower density (1.138 g/cm³) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural integrity of 5-Quinoxalinol,2,3,6-trimethyl-(9CI)?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as methyl group positions. Infrared (IR) spectroscopy can validate functional groups like the hydroxyl and aromatic systems. Cross-reference with the InChI key (ZKXIRPVBWFXYCQ-UHFFFAOYSA-N) and SMILES notation (CC1C=CC2N=C(C(=NC=2C=1O)C)C) for computational validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid contact with oxidizing agents due to incompatibility risks, as decomposition products include carbon oxides and nitrogen oxides . Use fume hoods for handling and ensure personal protective equipment (PPE) such as nitrile gloves and lab coats are worn.

Q. What solvent systems are compatible with 5-Quinoxalinol,2,3,6-trimethyl-(9CI) for experimental workflows?

  • Methodology : The compound is soluble in methanol, as noted in safety data sheets. For reactions or dilutions, test polar aprotic solvents (e.g., dimethyl sulfoxide) or chlorinated solvents (e.g., dichloromethane) under controlled conditions. Conduct solubility tests via gravimetric analysis or UV-Vis spectroscopy to confirm compatibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting point ranges (101–184°C) for this compound?

  • Methodology : Perform differential scanning calorimetry (DSC) to determine the exact melting point and identify potential polymorphs or impurities. Compare results with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Purity should be confirmed via elemental analysis (C, H, N) and mass spectrometry .

Q. What experimental designs are suitable for studying the compound’s reactivity with oxidizing agents?

  • Methodology : Design kinetic studies under controlled atmospheres (e.g., oxygen-rich vs. inert environments) using UV-Vis or gas chromatography-mass spectrometry (GC-MS) to monitor decomposition products. Quantify hazardous gases (e.g., CO, NOx) with Fourier-transform infrared (FTIR) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Use molecular docking software (e.g., AutoDock Vina) to simulate binding affinities with quinoxaline-binding enzymes or receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally. Reference the InChI and SMILES data for accurate 3D structure generation .

Q. What strategies address the lack of toxicity data for this compound in academic studies?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or resazurin assays) on human cell lines (e.g., HEK293 or HepG2). For ecotoxicology, use Daphnia magna or algal growth inhibition tests. Follow OECD guidelines and ensure compliance with institutional biosafety protocols, as outlined in safety data sheets .

Data Contradiction and Validation

Q. How should researchers interpret conflicting solubility data in safety documents?

  • Methodology : Perform empirical solubility tests in common solvents (e.g., water, ethanol, DMSO) using shake-flask or HPLC methods. Compare results with Hansen solubility parameters to rationalize discrepancies. Document solvent purity and temperature effects .

Q. What steps ensure reproducibility in synthesizing derivatives of this compound?

  • Methodology : Optimize reaction conditions (e.g., catalysts, temperature) via design of experiments (DoE) approaches. Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm derivative structures. Publish detailed synthetic protocols, including failure cases, to aid peer validation .

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